2-(2-chloro-6-fluorophenyl)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
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Description
This compound is a complex organic molecule that contains several functional groups, including a chloro-fluorophenyl group, a thiophene carbonyl group, and a tetrahydroisoquinolinyl group . The presence of these groups suggests that this compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups and rings. The thiophene ring and the phenyl ring are both aromatic, which could contribute to the stability of the molecule. The tetrahydroisoquinoline ring is a saturated ring, which could provide some flexibility to the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the chloro and fluoro groups on the phenyl ring are electron-withdrawing, which could make the ring more susceptible to electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chloro and fluoro groups could increase the compound’s polarity, affecting its solubility in different solvents .Scientific Research Applications
Structural Aspects and Properties
Research into amide-containing isoquinoline derivatives has provided insights into the structural aspects and properties of such compounds. For example, studies on compounds with isoquinoline structures have explored their ability to form gels or crystalline solids upon treatment with different mineral acids, showcasing the diverse physicochemical properties these molecules can exhibit. This is relevant for understanding the solubility, stability, and reactivity of similar compounds, which could be pivotal in their application in material science or as part of drug delivery systems (Karmakar et al., 2007).
Anticancer and Antimicrobial Applications
Sulfonamide derivatives, including those with structural motifs related to the query compound, have been investigated for their cytotoxic activity against various cancer cell lines. This highlights a potential research direction for exploring the anticancer properties of related compounds. Such studies suggest that modifications to the chemical structure can significantly impact the biological activity, offering a pathway for designing new therapeutic agents (Ghorab et al., 2015).
Neuroprotection and Antiviral Effects
Novel anilidoquinoline derivatives have shown significant antiviral and antiapoptotic effects in vitro, indicating their potential use in treating viral infections such as Japanese encephalitis. This suggests that compounds with similar structures could be explored for their neuroprotective or antiviral capabilities, highlighting an important area of research for diseases with limited treatment options (Ghosh et al., 2008).
Imaging and Diagnostic Applications
Research on PET ligands, including fluorine-18 labeled compounds related to tetrahydroisoquinoline derivatives, points to the use of such molecules in imaging studies for brain diseases. These compounds' ability to bind specific receptors or biological targets can be leveraged in developing new diagnostic tools or for studying the pathophysiology of neurological conditions (Gao et al., 2006).
properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClFN2O2S/c23-18-3-1-4-19(24)17(18)12-21(27)25-16-7-6-14-8-9-26(13-15(14)11-16)22(28)20-5-2-10-29-20/h1-7,10-11H,8-9,12-13H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTURTMJRJPUGCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)CC3=C(C=CC=C3Cl)F)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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